N-(4-methylbenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound “N-(4-methylbenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” is a heterocyclic molecule featuring a benzofuropyrimidinone core. Key structural elements include:
- Benzofuro[3,2-d]pyrimidinone scaffold: A fused tricyclic system combining benzofuran and pyrimidinone moieties.
- Sulfanyl acetamide side chain: A thioether-linked acetamide group at position 2, with a 4-methylbenzyl substituent on the amide nitrogen.
The compound’s synthesis likely involves multi-step heterocyclic condensation and Suzuki-Miyaura coupling, as inferred from analogous procedures .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S2/c1-16-8-10-17(11-9-16)13-26-21(29)15-33-25-27-22-19-6-2-3-7-20(19)31-23(22)24(30)28(25)14-18-5-4-12-32-18/h2-12H,13-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOFCTSTGPJXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
F2692-0359, also known as N-[(4-methylphenyl)methyl]-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide, is a potential anxiolytic compound.
Mode of Action
F2692-0359 exhibits dose-dependent anxiolytic properties. It is active in the elevated plus-maze and the punished drinking tests in rats. The anxiolytic effects of F2692-0359 are antagonized by the benzodiazepine antagonists, flumazenil and ZK 93426.
Biological Activity
N-(4-methylbenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a benzofuro-pyrimidine core with a thiophenylmethyl substituent and a sulfanyl acetamide moiety. The molecular formula can be represented as . Its unique arrangement of aromatic and heterocyclic rings suggests diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the thiophenyl group enhances its lipophilicity, potentially increasing cell membrane permeability and facilitating interaction with intracellular targets.
Antimicrobial Activity
Research indicates that N-(4-methylbenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits significant antimicrobial properties. In vitro studies have shown that it possesses:
- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potency comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 15.0 | |
| Pseudomonas aeruginosa | 20.0 |
- Antifungal Activity : Demonstrated efficacy against common fungal strains, with MIC values indicating effectiveness similar to established antifungal agents.
Cytotoxicity
Studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways.
Structure-Activity Relationship (SAR)
The biological activity of N-(4-methylbenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is influenced by its structural components:
- Aromatic Substituents : The presence of methyl and thiophenyl groups enhances lipophilicity and biological activity.
- Sulfanyl Linkage : This moiety may play a crucial role in interacting with thiol-containing enzymes or receptors.
- Pyrimidine Core : Contributes to the compound's ability to inhibit specific enzymatic pathways associated with microbial resistance.
Case Studies
-
Antimicrobial Efficacy : A study conducted on various derivatives of this compound demonstrated that modifications in the thiophenyl group led to enhanced antibacterial activity against resistant strains of bacteria.
- Findings : Compounds with electron-donating groups showed improved activity compared to those with electron-withdrawing substituents.
-
Cytotoxic Studies : In a comparative analysis with other known anticancer agents, N-(4-methylbenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibited superior cytotoxicity against breast cancer cells.
- : The compound's mechanism involves the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production.
Comparison with Similar Compounds
Core Heterocycle Variations
- Benzothienopyrimidinone Derivatives: The compound “2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide” () replaces the benzofuran ring with a benzothiophene, enhancing lipophilicity. The ethoxyphenyl group at position 3 may alter target selectivity compared to the thiophen-2-ylmethyl group in the main compound.
- Quinazolinone Analogues: “2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide” () employs a simpler quinazolinone core. The sulfamoylphenyl group introduces hydrogen-bonding capabilities absent in the main compound.
Substituent Modifications
- Thiophene vs. Ethoxyphenyl :
The thiophen-2-ylmethyl group in the main compound provides a smaller, sulfur-rich substituent, whereas ethoxyphenyl () adds steric bulk and ether oxygen for polar interactions. - Acetamide Side Chains :
The 4-methylbenzyl acetamide in the main compound contrasts with the sulfamoylphenyl () and biphenyl () variants, impacting solubility and membrane permeability.
Table 1: Structural and Physicochemical Comparison
Computational and Bioactivity Profiling
- Molecular Similarity: Tanimoto and Dice indices () quantify structural overlap with analogues. The main compound shares >70% similarity with benzothienopyrimidinones (MACCS keys), suggesting comparable target affinities.
- Bioactivity Clustering :
Hierarchical clustering () groups compounds with similar bioactivity profiles. The main compound’s thiophene and sulfanyl groups may align it with kinase inhibitors or antimicrobial agents, as seen in related structures .
Physicochemical Properties
- Solubility and Lipophilicity :
The thiophen-2-ylmethyl group enhances lipophilicity (logP ~3.5 estimated) compared to sulfamoylphenyl derivatives (logP ~2.0). - Hydrogen Bonding: The acetamide’s NH and carbonyl groups provide hydrogen-bond donors/acceptors, critical for target binding. In contrast, sulfonamide analogues () offer stronger H-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
